

1-Bromo-2-naphthol physical and chemical properties

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Compound of Interest

Compound Name: **1-Bromo-2-naphthol**

Cat. No.: **B146047**

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An In-depth Technical Guide to **1-Bromo-2-naphthol**: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

1-Bromo-2-naphthol, with the CAS number 573-97-7, is an organobromine compound derived from naphthalene.^[1] It belongs to the class of naphthols and is characterized by a bromine atom at the 1-position and a hydroxyl group at the 2-position of the naphthalene ring system.^[1] This compound serves as a crucial intermediate in organic synthesis, particularly in the manufacturing of dyes and pharmaceuticals.^{[1][2]} It is also utilized as an anthelmintic drug for hookworm infections and finds application in various biochemical research experiments.^{[2][3]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1-Bromo-2-naphthol is typically a solid, appearing as off-white to beige or brown-purple crystalline powder.^{[4][5]} It is a weak acid, and its hydroxyl group can participate in hydrogen bonding.^[1]

General and Physical Properties

The fundamental physical and identifying properties of **1-Bromo-2-naphthol** are summarized in the table below.

Property	Value	Reference
CAS Number	573-97-7	[1] [6]
Molecular Formula	C ₁₀ H ₇ BrO	[1] [6]
Molecular Weight	223.07 g/mol	[7]
Appearance	Off-white to beige or brown-purple crystalline powder	[4] [5]
Melting Point	78-81 °C (lit.)	[3] [4]
Boiling Point	130 °C (decomposes) [8] , 314 °C [6]	[6] [8]
Density	~1.44 g/cm ³ (rough estimate)	[4] [8]
pKa	7.28 ± 0.50 (Predicted)	[4] [6]
Flash Point	143.5 °C	[2] [4]

Solubility and Stability

Property	Description	Reference
Solubility	Insoluble in water. [6] Soluble in organic solvents like ethanol, ether, benzene, and acetic acid. [1] [8]	[1] [6] [8]
Stability	Stable at room temperature in closed containers under normal storage and handling conditions.	[6]
Incompatibilities	Strong oxidizing agents and strong alkalis.	[6]
Decomposition	Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.	[6]

Spectral Data

Spectroscopic data is critical for the identification and characterization of **1-Bromo-2-naphthol**.

Spectral Data Type	Availability / Key Information	Reference
¹ H NMR	Spectra are available.	[9]
¹³ C NMR	Spectra are available.	[7] [10]
IR	Infrared spectrum conforms to the structure.	[5]
Mass Spectrometry (GC-MS)	Spectra are available.	[11]

Experimental Protocols

Synthesis of 1-Bromo-2-naphthol

Several methods for the synthesis of **1-Bromo-2-naphthol** have been reported, primarily involving the regioselective bromination of 2-naphthol.

Method 1: Bromination using Bromine in Ethanol[2][8]

- Dissolution: Dissolve 2-naphthol in ethanol in a reaction vessel.
- Cooling: Cool the solution to approximately 15°C.
- Bromination: Add bromine dropwise over 2-3 hours while maintaining the temperature at 15°C.
- Stirring: After the addition is complete, stir the mixture for an additional 10 minutes.
- Quenching: Pass sulfur dioxide through the reaction mixture to saturation.
- Precipitation: Transfer the reaction material to a crystallization tank and add water to precipitate the product.
- Isolation: Filter the crystals, wash with water until the pH is 6-7, and dry to obtain **1-Bromo-2-naphthol**. The reported yield is over 90%.[2][8]

Method 2: Bromination using Potassium Bromide and Hydrogen Peroxide[12][13]

- Mixing: Place 4 mmol of 2-naphthol and 4 mmol of potassium bromide in a round-bottom flask.
- Solvent Addition: Add 5 ml of acetic acid to the flask.
- Reaction: While stirring, add 4 mmol of 30% hydrogen peroxide dropwise. Continue stirring the reaction at 20°C for 10 hours.
- Crystallization: Cool the flask at 0°C for 12 hours to allow for the formation of pale yellow needle-like crystals.
- Isolation: Filter the product and dry. The reported yield under these conditions is 82%.[12]

Method 3: Bromination using Sodium Bromide and Oxone[14]

- Grinding: Grind 2-naphthol, sodium bromide, and oxone together.
- Reaction: Allow the mixture to react overnight.
- Extraction: Extract the crude **1-bromo-2-naphthol** product using ethyl acetate. The crude product is a dark brown solid.

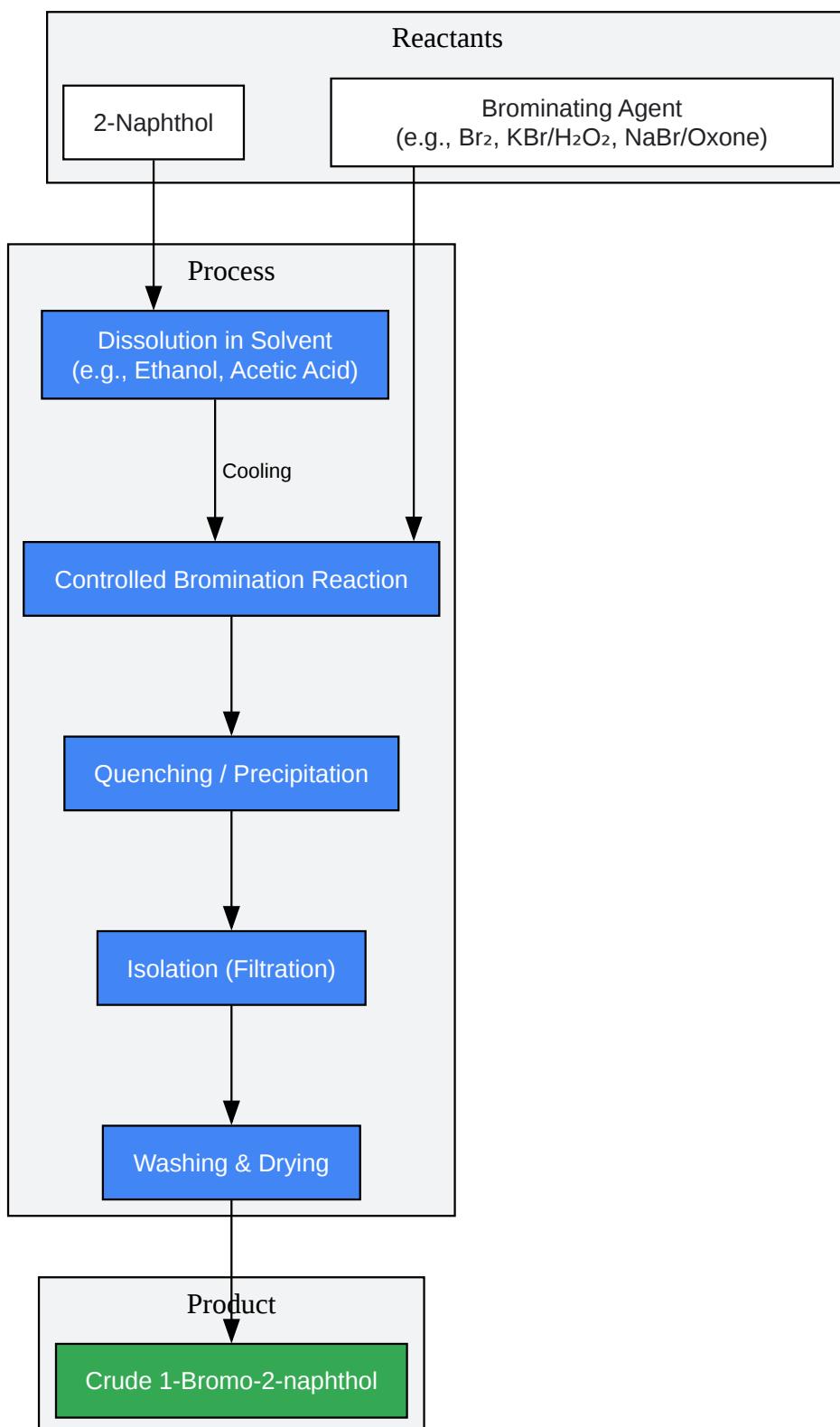
Purification Protocol

A common method for the purification of **1-Bromo-2-naphthol** is recrystallization.[\[4\]](#)[\[15\]](#)

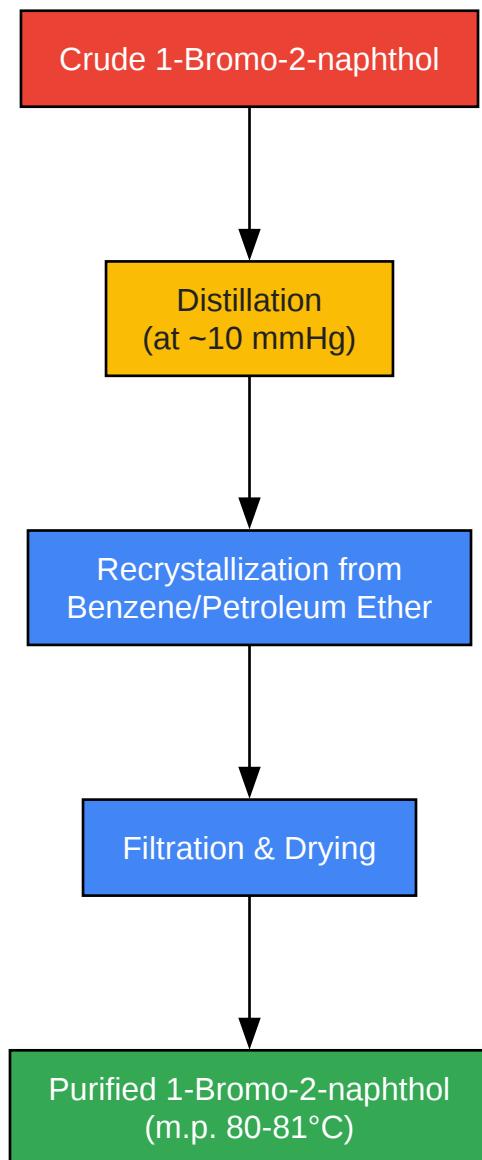
- Initial Step: Distill the crude naphthol at approximately 10 mmHg.
- Recrystallization: Recrystallise the distilled product from a mixture of benzene and petroleum ether (boiling point 30-60°C).
- Result: This process yields purified **1-Bromo-2-naphthol** with a melting point of 80-81°C.

Process Visualizations

The following diagrams illustrate the general workflow for the synthesis and purification of **1-Bromo-2-naphthol**.

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Caption: General synthesis workflow for **1-Bromo-2-naphthol**.



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Caption: Purification workflow for **1-Bromo-2-naphthol**.

Reactivity and Applications

1-Bromo-2-naphthol is a versatile reagent in chemical reactions. The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be displaced under appropriate conditions.^[1] This reactivity makes it a valuable building block in the synthesis of more complex molecules.^[1] Its primary applications include its role as an intermediate in the production of dyes and pharmaceuticals.^[1]

Safety and Handling

1-Bromo-2-naphthol is considered hazardous and requires careful handling.

- Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][16]
It may also cause respiratory irritation.[17]
- Precautionary Measures:
 - Wear protective gloves, clothing, and eye/face protection.[16][17]
 - Use only outdoors or in a well-ventilated area.[16][17]
 - Avoid breathing dust.[16][17]
 - Wash hands and any exposed skin thoroughly after handling.[17]
 - Do not eat, drink, or smoke when using this product.[16]
- First Aid:
 - If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[16]
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [16]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16]
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
- Storage: Store in a well-ventilated place below +30°C.[2][4] Keep the container tightly closed in an inert atmosphere.[15][18]

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